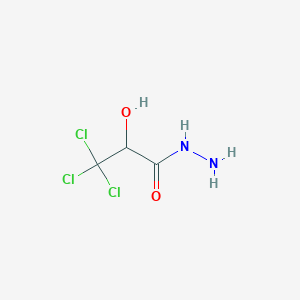
3,3,3-Trichloro-2-hydroxypropanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trichloro-2-hydroxypropanehydrazide, also known as TCHP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. TCHP is a hydrazide derivative of trichlorohydrin and is used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 3,3,3-Trichloro-2-hydroxypropanehydrazide is not well understood. However, it has been suggested that 3,3,3-Trichloro-2-hydroxypropanehydrazide may act as a nucleophile and react with electrophilic compounds to form stable adducts. 3,3,3-Trichloro-2-hydroxypropanehydrazide has also been reported to inhibit the growth of various microorganisms by disrupting their cell walls.
Efectos Bioquímicos Y Fisiológicos
3,3,3-Trichloro-2-hydroxypropanehydrazide has been shown to have low toxicity and is considered to be relatively safe for use in laboratory experiments. However, its long-term effects on human health are not well understood. 3,3,3-Trichloro-2-hydroxypropanehydrazide has been reported to have antioxidant and antifungal properties. It has also been shown to inhibit the growth of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,3,3-Trichloro-2-hydroxypropanehydrazide in laboratory experiments is its low toxicity. It is also relatively easy to synthesize and purify. However, 3,3,3-Trichloro-2-hydroxypropanehydrazide is not very soluble in water, which can make it difficult to work with in aqueous solutions. 3,3,3-Trichloro-2-hydroxypropanehydrazide also has limited stability and can degrade over time, which can affect the reliability of experimental results.
Direcciones Futuras
There are several future directions for the use of 3,3,3-Trichloro-2-hydroxypropanehydrazide in scientific research. One potential application is in the synthesis of novel organic compounds with potential therapeutic properties. 3,3,3-Trichloro-2-hydroxypropanehydrazide could also be used as a starting material in the synthesis of new heterocyclic compounds. Additionally, further research is needed to understand the mechanism of action of 3,3,3-Trichloro-2-hydroxypropanehydrazide and its potential effects on human health.
In conclusion, 3,3,3-Trichloro-2-hydroxypropanehydrazide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its low toxicity, ease of synthesis, and potential therapeutic properties make it an attractive compound for further research. However, more studies are needed to understand its mechanism of action and long-term effects on human health.
Métodos De Síntesis
3,3,3-Trichloro-2-hydroxypropanehydrazide can be synthesized by reacting trichlorohydrin with hydrazine hydrate in the presence of a catalyst. The reaction occurs at a temperature of 70-80°C and under atmospheric pressure. The resulting product is then purified through distillation and recrystallization to obtain 3,3,3-Trichloro-2-hydroxypropanehydrazide in its pure form.
Aplicaciones Científicas De Investigación
3,3,3-Trichloro-2-hydroxypropanehydrazide has been used in various fields of scientific research. It has been used as a precursor in the synthesis of various organic compounds such as hydrazones, hydrazides, and Schiff bases. 3,3,3-Trichloro-2-hydroxypropanehydrazide has also been used as a reagent in the synthesis of biologically active molecules such as antifungal and antibacterial agents. Furthermore, 3,3,3-Trichloro-2-hydroxypropanehydrazide has been used as a starting material in the synthesis of various heterocyclic compounds.
Propiedades
Número CAS |
19836-22-7 |
|---|---|
Nombre del producto |
3,3,3-Trichloro-2-hydroxypropanehydrazide |
Fórmula molecular |
C3H5Cl3N2O2 |
Peso molecular |
207.44 g/mol |
Nombre IUPAC |
3,3,3-trichloro-2-hydroxypropanehydrazide |
InChI |
InChI=1S/C3H5Cl3N2O2/c4-3(5,6)1(9)2(10)8-7/h1,9H,7H2,(H,8,10) |
Clave InChI |
WCOCRIXTXPYJAI-UHFFFAOYSA-N |
SMILES |
C(C(=O)NN)(C(Cl)(Cl)Cl)O |
SMILES canónico |
C(C(=O)NN)(C(Cl)(Cl)Cl)O |
Sinónimos |
3,3,3-Trichloro-2-hydroxypropionic acid hydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




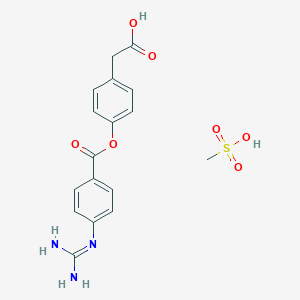
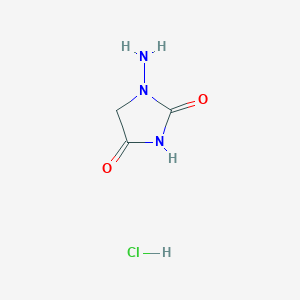
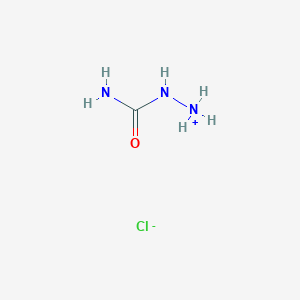
![(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-phenethyl-amine](/img/structure/B21794.png)
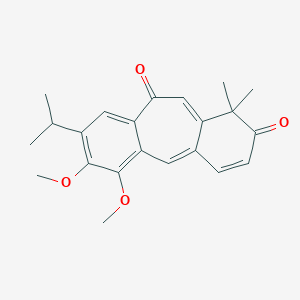

![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B21803.png)
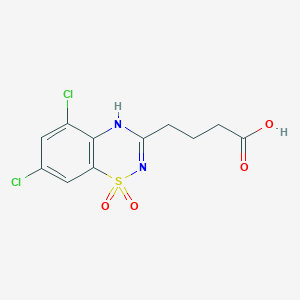
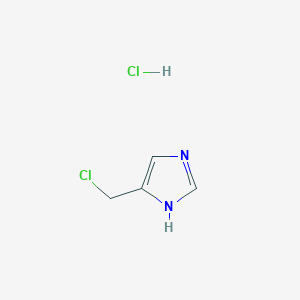
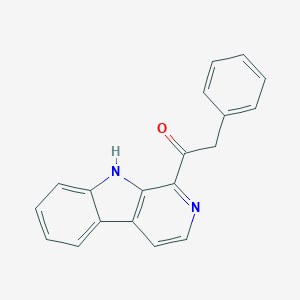
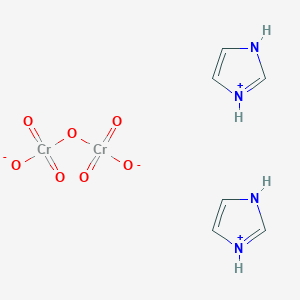
![2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B21817.png)
![2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid](/img/structure/B21821.png)